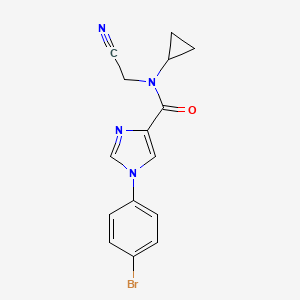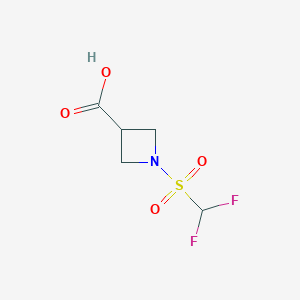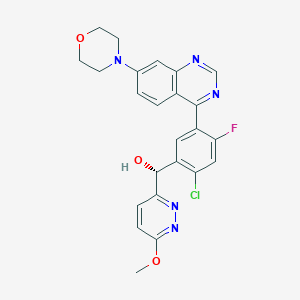
(R)-Nedisertib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-Nedisertib is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent inhibitor of the protein kinase CHK1, which plays a critical role in the DNA damage response pathway. CHK1 is involved in the regulation of cell cycle checkpoints, DNA repair, and apoptosis. Inhibition of CHK1 has been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy.
Mechanism of Action
(R)-Nedisertib inhibits CHK1, which is a serine/threonine protein kinase that plays a critical role in the DNA damage response pathway. CHK1 is activated in response to DNA damage and phosphorylates downstream targets, such as CDC25A, to prevent entry into mitosis and allow time for DNA repair. Inhibition of CHK1 by this compound results in the activation of the DNA damage response pathway, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to enhance the cytotoxicity of DNA-damaging agents in vitro and in vivo. This compound has also been shown to inhibit the growth of tumor xenografts in mice when used in combination with DNA-damaging agents.
Advantages and Limitations for Lab Experiments
(R)-Nedisertib has several advantages for lab experiments. It is a potent inhibitor of CHK1 and has been shown to enhance the cytotoxicity of DNA-damaging agents in a variety of cancer cell lines. In addition, this compound has been shown to inhibit the growth of tumor xenografts in mice when used in combination with DNA-damaging agents. However, this compound has some limitations for lab experiments. It is a small molecule inhibitor and may have limited efficacy in solid tumors due to poor penetration into the tumor microenvironment.
Future Directions
For research include the development of more potent and selective CHK1 inhibitors, the identification of biomarkers that predict response to CHK1 inhibitors, and the evaluation of (R)-Nedisertib in combination with other targeted therapies. In addition, the role of CHK1 in the DNA damage response pathway is complex and further research is needed to fully understand its role in cancer biology.
Synthesis Methods
(R)-Nedisertib can be synthesized by a convergent synthesis method. The synthesis involves the coupling of two key intermediates, which are prepared separately. The first intermediate is synthesized by reacting 2,6-dichloro-4-nitrophenol with (R)-3-aminopiperidine in the presence of a base. The second intermediate is prepared by reacting 3,5-dibromo-2-chloropyridine with 2-amino-5-bromo-3-methylpyridine in the presence of a base. The two intermediates are then coupled together using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to yield this compound.
Scientific Research Applications
(R)-Nedisertib has been extensively studied in preclinical models of cancer. It has been shown to enhance the cytotoxicity of DNA-damaging agents, such as cisplatin, doxorubicin, and gemcitabine, in a variety of cancer cell lines. In addition, this compound has been shown to inhibit the growth of tumor xenografts in mice when used in combination with DNA-damaging agents. These findings suggest that this compound may have potential as a chemosensitizer in the treatment of cancer.
properties
IUPAC Name |
(R)-[2-chloro-4-fluoro-5-(7-morpholin-4-ylquinazolin-4-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClFN5O3/c1-33-22-5-4-20(29-30-22)24(32)16-11-17(19(26)12-18(16)25)23-15-3-2-14(10-21(15)27-13-28-23)31-6-8-34-9-7-31/h2-5,10-13,24,32H,6-9H2,1H3/t24-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWXJLUYGFNTAL-XMMPIXPASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C(C2=C(C=C(C(=C2)C3=NC=NC4=C3C=CC(=C4)N5CCOCC5)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NN=C(C=C1)[C@@H](C2=C(C=C(C(=C2)C3=NC=NC4=C3C=CC(=C4)N5CCOCC5)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClFN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2792765.png)
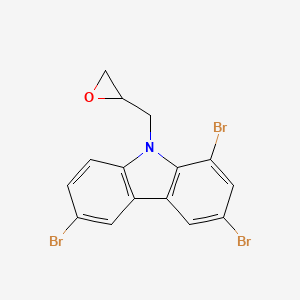
![7-Hydrazinyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2792767.png)
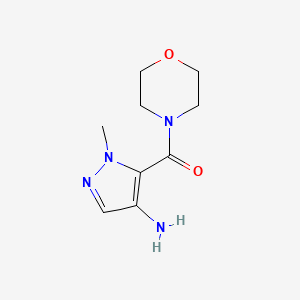

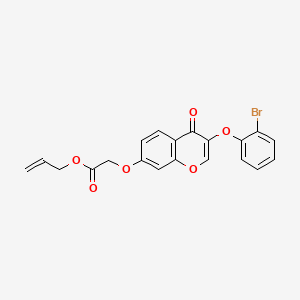


![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(pyrazin-2-yl)methanone](/img/structure/B2792777.png)

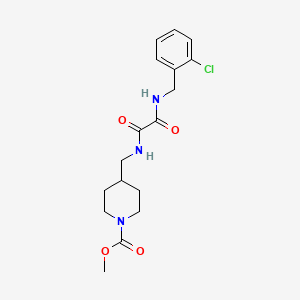
![N-({4-[(butan-2-yl)carbamoyl]phenyl}methyl)-2-chloropyridine-4-carboxamide](/img/structure/B2792783.png)
